4-(4-Phenoxy-benzyl)-piperidine hydrochloride chemical properties
4-(4-Phenoxy-benzyl)-piperidine hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-(4-Phenoxy-benzyl)-piperidine hydrochloride
Introduction
4-(4-Phenoxy-benzyl)-piperidine hydrochloride is a synthetic heterocyclic compound belonging to the piperidine class of molecules.[1] Structurally, it is characterized by a central piperidine ring linked via a methylene bridge to a benzyl group, which is further substituted with a phenoxy moiety at the para-position. This compound and its analogues have garnered significant interest within the scientific community, particularly in the fields of neuropharmacology and medicinal chemistry.[2][3] The piperidine scaffold is a common motif in many biologically active compounds and approved pharmaceuticals, and its derivatives are explored for a wide range of therapeutic applications.
This guide provides a comprehensive technical overview of 4-(4-Phenoxy-benzyl)-piperidine hydrochloride, consolidating its chemical identity, physicochemical properties, synthesis, analytical characterization, potential pharmacological activities, and essential safety protocols. The information herein is intended to serve as a foundational resource for professionals engaged in research and development involving this class of compounds.
Chemical Identity and Physicochemical Properties
The hydrochloride salt form of 4-(4-phenoxy-benzyl)-piperidine is typically used in research settings. The protonation of the piperidine nitrogen by hydrochloric acid significantly enhances the compound's stability and aqueous solubility, which are critical advantages for experimental handling, formulation, and biological assays.[1][3] The free base, in contrast, is often a viscous liquid or oil with limited water solubility.[1]
A summary of its key identifiers and physicochemical properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | 4-[(4-phenoxyphenyl)methyl]piperidine;hydrochloride | [4] |
| CAS Number | 1172749-25-5 | [4] |
| Molecular Formula | C₁₈H₂₁NO · HCl (or C₁₈H₂₂ClNO) | [4][5] |
| Molecular Weight | 303.83 g/mol | [1][5] |
| Physical Form | Solid, crystalline solid | [1][5] |
| Melting Point | 145-150°C (Typical Range) | [1] |
| Solubility | Highly soluble in water; Freely soluble in polar solvents (methanol, DMSO); Poorly soluble in non-polar solvents (hexane). | [1][3] |
| InChI Key | MMQDTWVRYJBUDB-UHFFFAOYSA-N | [4][5] |
Synthesis and Purification
The synthesis of 4-(4-phenoxy-benzyl)-piperidine hydrochloride can be achieved through several established organic chemistry routes. A common and logical approach involves the reductive amination of a corresponding aldehyde with piperidine, followed by salt formation. This method is advantageous due to the commercial availability of starting materials and generally high yields.
General Synthetic Workflow: Reductive Amination
The causality behind this two-step protocol is straightforward:
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Imine Formation: The reaction between 4-phenoxybenzaldehyde and piperidine forms a piperidinium iminium intermediate. This step is often performed in a suitable solvent like methanol or dichloroethane.
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Reduction: The intermediate is not isolated but is reduced in situ to the stable tertiary amine using a selective reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). STAB is often preferred as it is milder and less likely to reduce the starting aldehyde.
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Salt Formation: The resulting free base (4-(4-phenoxy-benzyl)-piperidine) is isolated and then treated with hydrochloric acid (often as a solution in ether or isopropanol) to precipitate the stable, crystalline hydrochloride salt.[6]
Caption: General workflow for the synthesis of 4-(4-phenoxy-benzyl)-piperidine HCl.
Detailed Experimental Protocol (Representative)
This protocol is a self-validating system, where the final product's identity and purity must be confirmed by the analytical methods described in the next section.
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Reaction Setup: To a solution of 4-phenoxybenzaldehyde (1.0 eq) in methanol (10 volumes) in a round-bottom flask, add piperidine (1.1 eq).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Isolation of Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 4-(4-phenoxy-benzyl)-piperidine free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of isopropanol. Slowly add a 2M solution of HCl in diethyl ether until the solution becomes acidic (test with pH paper).
-
Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold diethyl ether. Recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified 4-(4-phenoxy-benzyl)-piperidine hydrochloride.[1]
Analytical Characterization
Comprehensive spectroscopic analysis is essential to confirm the structural integrity and purity of the synthesized compound.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals. Protons on the two aromatic rings (phenoxy and benzyl) would appear in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents.[1] The methylene bridge protons would likely appear as a singlet, while the piperidine ring protons would exhibit complex multiplets in the aliphatic region of the spectrum.
-
¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons (typically δ 110-160 ppm) and the aliphatic carbons of the piperidine ring and methylene bridge.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight of the compound. The analysis would show a prominent ion peak corresponding to the molecular ion of the free base [M+H]⁺ at approximately 282.15 m/z.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O-C stretching of the ether linkage.
Pharmacological Profile and Potential Applications
While specific biological data for 4-(4-phenoxy-benzyl)-piperidine hydrochloride is limited in publicly accessible literature, the chemical scaffold suggests several plausible areas of pharmacological activity based on extensive research into related piperidine derivatives.[1][3] This compound is primarily utilized in scientific research to explore its potential in neuropharmacology.[1]
-
Monoamine Releasing Agent: Many 4-benzylpiperidine derivatives act as monoamine releasing agents, often showing selectivity for dopamine (DA) and norepinephrine (NE) over serotonin (5-HT).[1][7] This profile is relevant for investigating potential treatments for conditions related to monoamine imbalances, such as ADHD or depression.[3][7]
-
Acetylcholinesterase (AChE) Inhibition: The structural features are also shared by compounds known to inhibit acetylcholinesterase, the enzyme that degrades the neurotransmitter acetylcholine.[1] This activity is a key therapeutic strategy in managing the symptoms of neurodegenerative diseases like Alzheimer's disease.[1]
Caption: Hypothesized mechanism: Inhibition of Acetylcholinesterase (AChE).
-
Drug Discovery Intermediate: Given its structure, the compound serves as a versatile intermediate in the synthesis of more complex molecules.[2][8] The piperidine nitrogen can be further functionalized through reactions like alkylation or acylation, allowing for the creation of a library of derivatives to explore structure-activity relationships (SAR).[1]
Safety, Handling, and Storage
Proper safety protocols are mandatory when handling any research chemical.
-
Hazard Identification:
-
Handling Procedures:
-
Always work in a well-ventilated fume hood to avoid inhalation.[1][12]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1][10][12]
-
Avoid direct contact with skin, eyes, and clothing.[10]
-
Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly after handling.[10]
-
-
Storage:
Conclusion
4-(4-Phenoxy-benzyl)-piperidine hydrochloride is a well-defined chemical entity with properties that make it a valuable tool for research and development. Its enhanced stability and solubility as a hydrochloride salt facilitate its use in experimental settings. While its specific pharmacological profile is still under investigation, its structural similarity to known neuropharmacological agents suggests significant potential as a modulator of monoamine systems or as an enzyme inhibitor. The synthetic routes are accessible, and the compound can be reliably characterized using standard analytical techniques. As with all research chemicals, adherence to strict safety and handling protocols is paramount for its responsible use in advancing scientific discovery.
References
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ChemRxiv. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-Methoxy-phenoxymethyl)-piperidine. National Center for Biotechnology Information. Retrieved from [Link]
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Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
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PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
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Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
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UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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Chemzq. (n.d.). 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride| CAS No:106266-04-0. Retrieved from [Link]
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